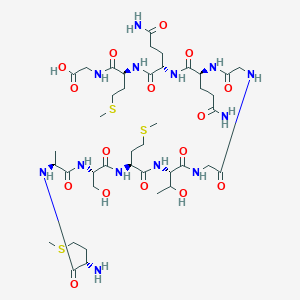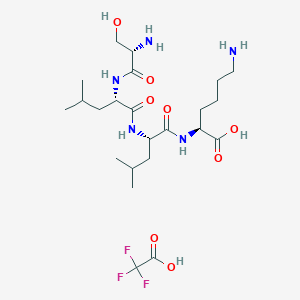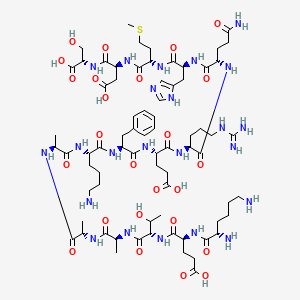
Chlorotoxin(linear)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorotoxin(linear) is a linear 36 amino-acid peptide which can be used in Chlorotoxin related research.
Applications De Recherche Scientifique
Cancer Therapy and Diagnostic Tool
Chlorotoxin, derived from the venom of the Israeli scorpion Leiurus quinquestriatus, has shown promising applications in cancer therapy. It preferentially binds to tumor cells, making it useful in developing imaging agents for visualizing tumors during surgical resection. Its unique binding ability has led to research into using chlorotoxin as a vehicle for delivering anti-cancer drugs specifically to cancer cells, focusing on glioma, melanoma, lung carcinoma, neuroblastoma, and medulloblastoma. Its structural and biological properties suggest potential for a wide range of biotechnology and biomedical applications (Ojeda et al., 2016); (Dardevet et al., 2015).
Molecular Dynamics and Drug Delivery
Research on Chlorotoxin has expanded into molecular dynamics, exploring its stability and structure in different environments. This knowledge aids in understanding how Chlorotoxin can be used in drug delivery systems, especially in targeting tumor cells in the human brain, minimizing the risk of damaging healthy tissues (Li, 2015).
Role in Structure and Activity
The chemical structure of Chlorotoxin, particularly its disulfide bonds, plays a crucial role in its biological functions. Studies indicate these bonds are essential for maintaining its structure and stability, impacting its effectiveness in inhibiting cell migration, a key aspect in cancer treatment (Ojeda et al., 2014).
Bioactivity and Cell Migration
Investigations into Chlorotoxin's bioactivity have revealed that even fragments of the peptide, particularly the C-terminal region, can retain the ability to inhibit cell migration. This insight opens avenues for developing smaller, potent derivatives for therapeutic use (Dastpeyman et al., 2019).
Interaction with Glioma Cells
Studies have employed techniques like ATR-FTIR spectroscopy to understand how Chlorotoxin interacts with glioma cells at the molecular level. These insights are vital for improving drug delivery systems containing Chlorotoxin (Falahat et al., 2016).
Solution Structure Analysis
NMR spectroscopy has been used to determine the solution structure of Chlorotoxin, providing a deeper understanding of its molecular configuration, which is crucial for its function and potential applications in cancer therapeutics (Lippens et al., 1995).
Biomedical and Biotechnological Applications
Chlorotoxin's ability to bind to glioma tumors and its potential for conjugation to nanoparticles have broadened its applications in tumor imaging, radiotherapy, and the development of new therapeutic drugs and cancer-screening kits (Khanyile et al., 2019).
CAR T Cells for Glioblastoma Targeting
Recent developments include Chlorotoxin-directed CAR T cells that recognize and kill glioblastoma, demonstrating high specificity and potency, representing an innovative approach in cancer treatment (Wang et al., 2020).
Inhibiting Glioblastoma Cell Motility
Chlorotoxin has been shown to inhibit glioblastoma cell motility by interacting with matrix metalloproteinase-2 (MMP-2), a key protein in tumor cell invasion and migration, highlighting its therapeutic potential for gliomas and other diseases involving MMP-2 (Deshane et al., 2003).
Propriétés
Nom du produit |
Chlorotoxin(linear) |
|---|---|
Formule moléculaire |
C₁₅₈H₂₅₆N₅₂O₄₈S₁₁ |
Poids moléculaire |
4004.76 |
Séquence |
One Letter Code: MCMPCFTTDHQMARKCDDCCGGKGRGKCYGPQCLCR-NH2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






